molecular formula C7H9NO3 B064861 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one CAS No. 171369-52-1

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

Cat. No. B064861
M. Wt: 155.15 g/mol
InChI Key: USQKJVRETHWJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, also known as deferiprone, is a synthetic iron chelator. It is used to treat iron overload in conditions such as thalassemia and other rare genetic anemias. Deferiprone is also being studied for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

Deferiprone works by chelating iron in the body. Iron is an essential nutrient for the body, but excess iron can lead to oxidative stress and damage to tissues and organs. Deferiprone binds to excess iron in the body and allows it to be excreted. This helps to prevent the damage caused by excess iron.

Biochemical And Physiological Effects

Deferiprone has been shown to be effective in reducing iron overload in conditions such as thalassemia and other rare genetic anemias. It has also been shown to have potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Deferiprone has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to tissues and organs.

Advantages And Limitations For Lab Experiments

Deferiprone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable, which makes it easy to handle and store. However, 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has a short half-life, which means that it may need to be administered frequently in experiments.

Future Directions

There are several future directions for research on 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one. One area of research is the potential therapeutic applications of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new iron chelators that are more effective than 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one. Additionally, there is a need for more research on the long-term safety and efficacy of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one.

Synthesis Methods

Deferiprone is synthesized by reacting 3-hydroxypyridin-4-one with formaldehyde and hydrogen cyanide in the presence of a base. The resulting product is then treated with methyl iodide to yield 3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one.

Scientific Research Applications

Deferiprone has been extensively studied for its use in treating iron overload in conditions such as thalassemia and other rare genetic anemias. It works by binding to excess iron in the body and allowing it to be excreted. Deferiprone has also been studied for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

171369-52-1

Product Name

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

InChI

InChI=1S/C7H9NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-3,9,11H,4H2,1H3

InChI Key

USQKJVRETHWJNS-UHFFFAOYSA-N

SMILES

CN1C=CC(=O)C(=C1CO)O

Canonical SMILES

CN1C=CC(=O)C(=C1CO)O

synonyms

4(1H)-Pyridinone, 3-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI)

Origin of Product

United States

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